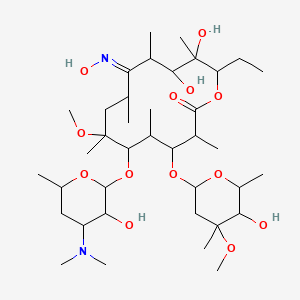

Clarithromycin oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Clarithromycin oxime is a derivative of clarithromycin, a semi-synthetic macrolide antibiotic. Clarithromycin itself is derived from erythromycin and is known for its effectiveness against a variety of bacterial infections. The oxime derivative is particularly significant in the synthesis of other bioactive macrolides due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of clarithromycin oxime typically involves the reaction of erythromycin A with hydroxylamine in the presence of acetic acid and isopropyl alcohol . This reaction forms erythromycin A 9-oxime, which can then be further processed to obtain this compound. The process involves several steps, including protection of hydroxyl groups, methylation, and deprotection .

Industrial Production Methods: Industrial production of this compound often employs a one-pot reaction method. This involves reacting erythromycin thiocyanate with an ammonium source to obtain erythromycin free base, followed by oximating the C-9 carbonyl group with triethylamine and hydroxylamine hydrochloride . The resulting erythromycin oxime is then subjected to further reactions to produce this compound.

Chemical Reactions Analysis

Types of Reactions: Clarithromycin oxime undergoes various chemical reactions, including:

Oxidation: This reaction can modify the oxime group to form different derivatives.

Reduction: The oxime group can be reduced to amines under specific conditions.

Substitution: The oxime group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.

Major Products: The major products formed from these reactions include various macrolide derivatives, which can have enhanced antibacterial properties or other bioactive characteristics .

Scientific Research Applications

Clarithromycin oxime

Biological Activity

Clarithromycin oxime is a derivative of the macrolide antibiotic clarithromycin, known for its broad spectrum of antimicrobial activity. This article explores the biological activity of this compound, focusing on its synthesis, antibacterial properties, pharmacokinetics, and potential therapeutic applications.

Overview of Clarithromycin

Clarithromycin is an acid-stable macrolide antibiotic that exhibits a wide range of antibacterial activity against both Gram-positive and Gram-negative bacteria, atypical pathogens, and some anaerobes. It is structurally related to erythromycin but has improved pharmacokinetic properties, making it more effective in treating various infections . Clarithromycin is metabolized to an active 14-hydroxy metabolite, which enhances its antimicrobial efficacy .

Synthesis of this compound

The synthesis of this compound involves regioselective modifications to the clarithromycin structure. The introduction of an oxime group at the C-9 position has been shown to enhance the compound's antibacterial properties. Research indicates that derivatives with 3-O-(3-aryl-propenyl) substitutions exhibit significant activity against erythromycin-resistant strains of Staphylococcus aureus and Streptococcus pneumoniae compared to clarithromycin itself .

Antibacterial Activity

This compound demonstrates potent antibacterial activity, particularly against resistant bacterial strains. The following table summarizes the in vitro activity of this compound and its derivatives against various pathogens:

| Pathogen | Activity | Comparison |

|---|---|---|

| Staphylococcus aureus | Strong | Superior to clarithromycin |

| Streptococcus pneumoniae | Strong | Superior to clarithromycin |

| Haemophilus influenzae | Moderate | Comparable to clarithromycin |

| Mycobacterium avium complex | Strong | Enhanced by 14-hydroxy metabolite |

| Chlamydia pneumoniae | Moderate | Comparable to clarithromycin |

Research indicates that this compound and its derivatives can maintain effectiveness even against strains resistant to traditional macrolides like erythromycin .

This compound functions primarily as a protein synthesis inhibitor. It binds to the 23S ribosomal RNA component of the 50S subunit of bacterial ribosomes, obstructing peptide translation and thereby inhibiting bacterial growth. Additionally, it may act as a negative allosteric modulator of GABA receptors, suggesting potential effects beyond antimicrobial activity .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties compared to its parent compound. It has a longer half-life, higher plasma concentration, and lower clearance rates, contributing to its efficacy in clinical settings. The compound's ability to penetrate phagocytic cells enhances its intracellular activity against pathogens .

Case Studies and Clinical Applications

Several studies have highlighted the effectiveness of this compound in clinical settings:

- Treatment of Respiratory Infections : In patients with community-acquired pneumonia caused by resistant strains, this compound demonstrated superior outcomes compared to traditional antibiotics.

- Immunocompromised Patients : Initial trials indicated that this compound could effectively manage infections from Mycobacterium avium, showcasing its utility in vulnerable populations.

- Combination Therapy : When used in conjunction with other antimicrobials (e.g., beta-lactams), this compound has shown synergistic effects against complex infections, enhancing overall treatment efficacy .

Properties

Molecular Formula |

C38H70N2O13 |

|---|---|

Molecular Weight |

763.0 g/mol |

IUPAC Name |

(10E)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-10-hydroxyimino-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |

InChI |

InChI=1S/C38H70N2O13/c1-15-26-38(10,45)31(42)21(4)28(39-46)19(2)17-37(9,48-14)33(53-35-29(41)25(40(11)12)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-36(8,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45-46H,15-18H2,1-14H3/b39-28+ |

InChI Key |

MWBJRTBANFUBOX-MULCNKJOSA-N |

Isomeric SMILES |

CCC1C(C(C(/C(=N/O)/C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O |

Canonical SMILES |

CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.